molecular formula C25H29NO B12545133 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one CAS No. 652995-74-9

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one

Cat. No.: B12545133
CAS No.: 652995-74-9
M. Wt: 359.5 g/mol
InChI Key: XAWQCJBZHBPGLV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, cyclohexyl group, and ethenyl and diphenyl substituents

Preparation Methods

The synthesis of 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one typically involves multiple steps, starting with the preparation of the piperidinone core. One common method involves the reaction of cyclohexylamine with an appropriate ketone to form the piperidinone ring. The ethenyl and diphenyl groups are then introduced through subsequent reactions, such as alkylation or acylation, under controlled conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

652995-74-9

Molecular Formula

C25H29NO

Molecular Weight

359.5 g/mol

IUPAC Name

1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one

InChI

InChI=1S/C25H29NO/c1-2-20-18-19-26(23-16-10-5-11-17-23)24(27)25(20,21-12-6-3-7-13-21)22-14-8-4-9-15-22/h2-4,6-9,12-15,20,23H,1,5,10-11,16-19H2

InChI Key

XAWQCJBZHBPGLV-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCN(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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